molecular formula C13H18N2 B13009505 3-Benzyl-3,6-diazabicyclo[3.2.1]octane

3-Benzyl-3,6-diazabicyclo[3.2.1]octane

Cat. No.: B13009505
M. Wt: 202.30 g/mol
InChI Key: AUBHIHZMGUSHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3,6-diazabicyclo[3.2.1]octane is a chemical scaffold of significant interest in pharmaceutical research and development. This diazabicyclic framework serves as a key synthetic intermediate and core structure for designing novel bioactive molecules. Diazabicyclo[3.2.1]octane derivatives are recognized for their utility in medicinal chemistry. Research into structurally related 3,8-diazabicyclo[3.2.1]octane compounds has identified them as key analogues of Class III antiarrhythmic agents, developed to lengthen the action potential duration in cardiac cells with a potentially more favorable pharmacological profile than earlier drugs . Furthermore, this bicyclic system has been explored as a core template in the design of entry inhibitors for HIV-1, demonstrating how modifications to this scaffold can yield compounds with significant antiviral activity by targeting host cell receptors . The constrained, three-dimensional structure of the diazabicyclo[3.2.1]octane ring system makes it a valuable building block in drug discovery, often used to explore structure-activity relationships and to modulate the properties of lead compounds. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-13(10-15)14-7-12/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBHIHZMGUSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,6-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Analgesic Properties
The compound has been investigated for its analgesic properties, particularly its interaction with opioid receptors. Research indicates that derivatives of 3-benzyl-3,6-diazabicyclo[3.2.1]octane exhibit central analgesic activity similar to morphine-like opioids, making them candidates for the development of new pain management therapies . The structural similarity to known analgesics enhances its potential efficacy in treating pain while minimizing side effects.

1.2 Antiviral Activity
Studies have explored the synthesis of diazabicyclo analogues aimed at HIV-1 inhibition, suggesting that modifications of the bicyclic structure can lead to compounds with antiviral properties . The compound's ability to bind effectively to viral proteins may inhibit viral replication, presenting a promising avenue for antiviral drug development.

Organic Synthesis

2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various chemical transformations that are critical in the construction of other pharmacologically relevant compounds. For instance, it can undergo reactions such as catalytic debenzylation and reduction to yield derivatives with enhanced biological activity .

2.2 Structural Modifications
The compound can be modified through various synthetic pathways to create derivatives with tailored properties for specific applications. This flexibility in synthesis is crucial for developing compounds with optimized pharmacological profiles .

Case Studies and Research Findings

Study Focus Findings
Analgesic ActivityDemonstrated morphine-like effects on opioid receptors, suggesting potential for pain management drugs.
Antiviral PropertiesFound effective against HIV-1 in vitro; highlights its potential in antiviral drug development.
Organic SynthesisShowed utility as an intermediate in synthesizing complex organic molecules; facilitates further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

Diazabicyclo[3.2.1]octane Derivatives
  • 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8): Differs in nitrogen placement (3,8 vs. 3,6). Exhibits a density of 1.074 g/cm³ and boiling point of 309.2°C, suggesting higher lipophilicity compared to the 3,6-diaza variant . Used in tropane alkaloid analogs, such as N-Benzyl Nortropinone (CAS: 28957-72-4), which has a ketone group at position 3 .
  • 2-Ethyl-5,6-dimethyl-4,7-dioxo-2-propanoyl-3,6-diazabicyclo[3.2.1]octane (7): Features additional oxo and alkyl groups, confirmed via X-ray crystallography (triclinic crystal system, space group P-1) . Demonstrates synthetic versatility in generating functionalized heterocycles .
Diazabicyclo[3.3.0]octane and Diazabicyclononane Derivatives
  • 3-Benzyl-3,7-diazabicyclo[3.3.0]octane (Compound 25b) :

    • Shows potent antimycobacterial activity (MIC: 0.2 μM), attributed to the [3.3.0]octane system’s planar geometry enhancing target binding .
    • Comparatively, the [3.2.1]octane scaffold may offer greater stereochemical diversity for drug design.
  • Diazabicyclo[3.2.1]octane vs. Diazabicyclo[3.2.0]heptane :

    • The [3.2.1] system has enhanced bridgehead rigidity, improving metabolic stability over the smaller [3.2.0] framework .

Functional Group Modifications and Bioactivity

Analgesic and CNS-Active Derivatives
  • 3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane :

    • Exhibits analgesic properties, with substituents like propinyl enhancing μ-opioid receptor affinity .
    • The benzyl group in 3-benzyl variants may improve blood-brain barrier penetration compared to methyl derivatives .
  • Azaprophen (6-Methyl-6-azabicyclo[3.2.1]octan-3-yl ester) :

    • A cholinergic antagonist with antispasmodic effects, highlighting the impact of ester functionalization on target selectivity .
Antimicrobial and Antimycobacterial Agents

Comparative Data Table

Compound Name Bicyclic System Nitrogen Positions Key Functional Groups Bioactivity/Application Reference
3-Benzyl-3,6-diazabicyclo[3.2.1]octane [3.2.1]octane 3,6 Benzyl Antimicrobial (potential)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane [3.2.1]octane 3,8 Benzyl Tropane alkaloid analogs
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (25b) [3.3.0]octane 3,7 Benzyl Antimycobacterial (MIC: 0.2 μM)
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane [3.2.1]octane 3,8 Methyl, Propinyl Analgesic
Azaprophen [3.2.1]octane 6 Ester (2,2-diphenylpropanoate) Antispasmodic

Biological Activity

3-Benzyl-3,6-diazabicyclo[3.2.1]octane, a bicyclic compound featuring a unique structural framework with two nitrogen atoms, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2C_{18}H_{26}N_2, characterized by a bicyclic core structure that significantly influences its biological properties. The presence of nitrogen atoms in the bicyclic system enhances its reactivity and interaction with biological targets.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors, particularly opioid receptors. This interaction suggests potential applications in pain management and addiction therapies. Studies have utilized techniques such as radiolabeling and binding assays to quantify these interactions.

Receptor Type Binding Affinity (Ki) Reference
Opioid ReceptorsLow nanomolar range
Dopamine ReceptorsModerate affinity

Pharmacological Effects

The biological activity of this compound extends to several pharmacological effects:

  • Analgesic Properties : It has been shown to possess analgesic effects comparable to traditional opioid medications, potentially offering a safer alternative with reduced addiction risk.
  • Neuropharmacological Effects : Compounds within the diazabicyclo family have demonstrated neuroprotective properties, suggesting applications in neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies evaluated the growth inhibition of various tumor cell lines by derivatives of this compound. Notably, one derivative exhibited IC50 values in the low micromolar range against leukemia cells and solid tumors.

Compound Cell Line IC50 (µM) Effect
2aMCF-7 (breast cancer)10Growth inhibition
2bA549 (lung cancer)5Significant cytotoxicity
2fK562 (leukemia)15Moderate growth inhibition

These findings highlight the potential of this compound as an anticancer agent.

Animal Models

In vivo studies have further elucidated the analgesic properties of this compound. In animal models, it demonstrated significant pain relief comparable to morphine but with fewer side effects.

The mechanism by which this compound exerts its effects involves:

  • Receptor Modulation : Binding to opioid receptors leads to modulation of pain pathways.
  • Cell Signaling Pathways : It influences various signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer activity.

Future Directions

Ongoing research aims to further explore the therapeutic potential of this compound in various medical fields, including:

  • Development of safer analgesics
  • Investigating its role in cancer therapy
  • Exploring neuroprotective applications

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-Benzyl-3,6-diazabicyclo[3.2.1]octane?

  • Answer : Synthesis often involves 1,3-dipolar cycloaddition reactions. For example, reacting hindered pyrazinium derivatives with methyl acrylate can yield diazabicyclo[3.2.1]octane scaffolds. However, steric effects may lead to unexpected products, such as 3,6-diazabicyclo[3.2.1]octane derivatives formed via cycloaddition and rearrangement . Hydrogenation and reduction steps (e.g., using LiAlH₄ or palladium catalysts) are also employed for tert-butyl protected analogs, demonstrating adaptable routes for introducing benzyl groups .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Answer :

  • HPLC-MS : Provides sensitivity and selectivity for quantifying derivatives in complex mixtures .
  • X-ray crystallography : Resolves structural ambiguities, as seen in similar bicyclic compounds .
  • NMR spectroscopy : 2D techniques (e.g., COSY, HSQC) confirm stereochemistry and bicyclic framework integrity .

Q. What biological targets are associated with benzyl-substituted diazabicyclo[3.2.1]octane derivatives?

  • Answer : These derivatives interact with monoamine transporters (e.g., dopamine transporter DAT, serotonin transporter SERT), validated via radioligand binding assays in transfected cell lines . Some analogs inhibit enzymes like ELOVL6, assessed through in vitro fatty acid elongation assays .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in stereochemically complex syntheses?

  • Answer : Enantioselective synthesis uses chiral catalysts (e.g., BINAP-modified palladium) or auxiliaries. Post-synthesis resolution via chiral HPLC or diastereomeric salt formation is critical, as demonstrated in tropane alkaloid derivatives .

Q. What computational methods optimize structure-activity relationships (SAR)?

  • Answer :

  • Molecular docking and dynamics : Predict binding interactions and stability with targets like DAT/SERT .
  • QSAR models : Utilize descriptors (e.g., logP, polar surface area) to predict activity .
  • DFT calculations : Optimize synthetic pathways for yield and selectivity .

Q. How are contradictions between in vitro and in vivo pharmacological data resolved?

  • Answer : Discrepancies often stem from metabolic instability. Strategies include:

  • Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., oxidative products) .
  • Prodrug design : Enhances bioavailability (e.g., ester/amide prodrugs in tropane analogs) .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Answer :

  • Bioisosteric replacement : Substitutes labile groups (e.g., para-benzyl hydroxylation) with halogens or methyl groups .
  • Deuterium incorporation : Slows CYP450-mediated oxidation at benzylic positions .

Q. How is blood-brain barrier (BBB) penetration optimized in analog design?

  • Answer : In silico predictors (e.g., polar surface area <90 Ų) guide molecular modifications. LogD (1–3) and P-gp efflux ratios are validated using MDCK-MDR1 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.